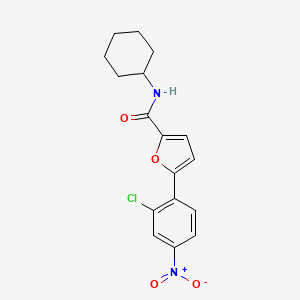![molecular formula C14H10N4OS2 B4390733 2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole](/img/structure/B4390733.png)
2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole
Übersicht
Beschreibung
2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzimidazole core linked to a thienyl-substituted oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Wirkmechanismus
Target of Action
AKOS000450768, also known as CCG-122769, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-122769 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , which is vital for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Biochemical Pathways
The compound affects the Rho/SRF pathway , which is involved in the regulation of gene expression. By inhibiting this pathway, CCG-122769 can potentially disrupt the transcriptional responses that contribute to cancer progression .
Result of Action
The inhibition of the RhoA transcriptional signaling pathway by CCG-122769 leads to the disruption of various cellular processes that contribute to cancer progression. This includes the inhibition of cell adhesion, migration, invasion, and survival . It has shown activity in several in vitro cancer cell functional assays .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Thienyl Substitution: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.
Linking to Benzimidazole: The final step involves the formation of a thioether linkage between the oxadiazole and benzimidazole rings. This can be achieved through nucleophilic substitution reactions using appropriate thiol and halide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thienyl and benzimidazole rings can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and benzimidazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.
Thiophenes: Thiophene derivatives, like suprofen and articaine, have similar electronic properties and applications in medicinal chemistry.
Oxadiazoles: Other oxadiazole-containing compounds, such as certain herbicides and pharmaceuticals, exhibit comparable chemical reactivity and biological effects.
Uniqueness
2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole is unique due to its specific combination of a benzimidazole core with a thienyl-substituted oxadiazole moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS2/c1-2-5-10-9(4-1)15-14(16-10)21-8-12-17-13(18-19-12)11-6-3-7-20-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFUNWSLQMHQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-ethoxy-4-[(prop-2-enylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4390689.png)
![N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE](/img/structure/B4390691.png)
![N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]formamide](/img/structure/B4390699.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
![2-bromo-N-[3-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4390706.png)

![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
![ethyl N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4390728.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4390732.png)
![2-Methyl-5-[(4-propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B4390740.png)

![N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide](/img/structure/B4390743.png)
